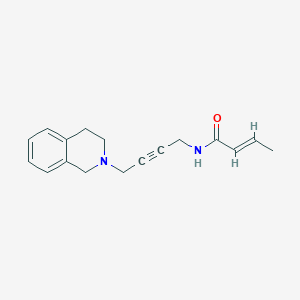
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide, commonly referred to as (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide, is an organic compound and a type of isoquinoline derivative. It is a colorless solid that is soluble in organic solvents. The compound has been studied extensively in recent years due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
(E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide has been studied extensively in recent years due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology. For example, the compound has been investigated for its potential use as a novel anticonvulsant agent. Additionally, it has been studied for its ability to modulate the activity of the serotonin transporter, which is important for regulating serotonin levels in the brain. Other potential applications include its use as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.
Mécanisme D'action
The exact mechanism of action of (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide is not fully understood. However, it is believed that the compound acts as an agonist of the serotonin transporter, which is responsible for regulating serotonin levels in the brain. Additionally, it is thought to interact with other neurotransmitters, such as dopamine, acetylcholine, and gamma-aminobutyric acid (GABA), to modulate their activity.
Biochemical and Physiological Effects
(E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide has been studied for its potential effects on the biochemical and physiological processes in the body. For example, it has been found to modulate the activity of the serotonin transporter, which is important for regulating serotonin levels in the brain. Additionally, it has been investigated for its potential anti-inflammatory, antioxidant, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide is a relatively easy compound to synthesize, making it a suitable candidate for laboratory experiments. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. However, the compound is not widely commercially available, and therefore must be synthesized in the laboratory. Furthermore, the exact mechanism of action of the compound is not fully understood, making it difficult to predict its effects on biochemical and physiological processes.
Orientations Futures
The potential applications of (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide are numerous, and there are many areas of research that could be explored in the future. For example, further studies could be conducted to investigate the compound’s potential as an anticonvulsant agent, its ability to modulate the activity of other neurotransmitters, its anti-inflammatory, antioxidant, and neuroprotective effects, and its potential applications in the treatment of various diseases. Additionally, further research could be conducted to better understand the exact mechanism of action of the compound.
Méthodes De Synthèse
The synthesis of (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide is achieved through a three-step process. First, the amino group of 4-amino-3,4-dihydroisoquinoline is reacted with 2-butyne-1-ol in the presence of a base (such as sodium hydroxide) to form the intermediate product, 4-(3,4-dihydroisoquinoline-2(1H)-yl)but-2-yn-1-ol. This intermediate product is then reacted with a strong acid (such as hydrochloric acid) to form the final product, (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide.
Propriétés
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-7-17(20)18-11-5-6-12-19-13-10-15-8-3-4-9-16(15)14-19/h2-4,7-9H,10-14H2,1H3,(H,18,20)/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKYUMLVZQAWSN-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide](/img/structure/B6504365.png)
![N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B6504373.png)
![3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B6504378.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B6504386.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B6504392.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-4-fluorobenzene-1-sulfonamide](/img/structure/B6504398.png)

![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6504406.png)
![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6504413.png)
![N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide](/img/structure/B6504425.png)
![4-methyl-N-[2-(6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6504433.png)
![3-[(3,4-dimethoxyphenyl)methyl]-1-[4-(morpholin-4-yl)but-2-yn-1-yl]urea](/img/structure/B6504441.png)
![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B6504461.png)
![5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide](/img/structure/B6504464.png)